molecular formula C10H9ClN2 B1430785 3-chloro-N-methylisoquinolin-1-amine CAS No. 1368050-35-4

3-chloro-N-methylisoquinolin-1-amine

Cat. No.: B1430785
CAS No.: 1368050-35-4
M. Wt: 192.64 g/mol
InChI Key: NEXOIDQBAIFARE-UHFFFAOYSA-N
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Description

3-chloro-N-methylisoquinolin-1-amine is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 3-chloro-N-methylisoquinolin-1-amine typically involves the chlorination of isoquinolinamine followed by N-methylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate. Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-chloro-N-methylisoquinolin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, which can be further utilized in different applications.

Scientific Research Applications

3-chloro-N-methylisoquinolin-1-amine is utilized in various scientific research applications due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancers.

    Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

3-chloro-N-methylisoquinolin-1-amine can be compared with other isoquinoline derivatives, such as:

    1-Isoquinolinamine, 3-bromo-N-methyl-: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    1-Isoquinolinamine, 3-chloro-N-ethyl-: The ethyl group instead of the methyl group can influence the compound’s solubility and biological activity.

    1-Isoquinolinamine, 3-chloro-N-phenyl-: The phenyl group introduces aromaticity, affecting the compound’s interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-chloro-N-methylisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-12-10-8-5-3-2-4-7(8)6-9(11)13-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXOIDQBAIFARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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